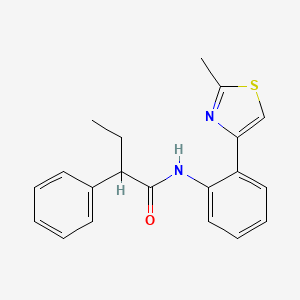
N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have reported various synthetic routes, including condensation reactions between appropriate starting materials. For instance, one study describes the synthesis of related derivatives containing a (benz)azole moiety . Further investigations are needed to explore alternative synthetic pathways and optimize yields.
Molecular Structure Analysis
The molecular structure of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide consists of a thiazole ring, a phenyl ring, and an amide functional group. The thiazole nucleus contributes to its potential biological activities, such as antimicrobial and antitumor effects . Detailed spectroanalytical data (NMR, IR, and elemental analysis) confirm the compound’s structure .
Physical And Chemical Properties Analysis
Mécanisme D'action
Target of Action
The primary targets of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide are cancerous cells, specifically the A549 and C6 tumor cell lines . These cell lines are often used in research as models for lung cancer and glioma, respectively .
Mode of Action
The compound interacts with its targets by causing DNA damage, which is a common mechanism of action for many anticancer agents . This damage disrupts the normal cell cycle, preventing the cancer cells from proliferating . The compound’s ability to direct tumor cells to the apoptotic pathway, a process of programmed cell death, has also been observed .
Biochemical Pathways
It is known that the compound’s anticancer activity involves the disruption of dna synthesis and the activation of caspase-3 . Caspase-3 is a crucial enzyme in the execution phase of apoptosis, leading to the characteristic changes seen in apoptotic cells .
Pharmacokinetics
The compound’s significant anticancer activity suggests that it has sufficient bioavailability to reach its target cells .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
Action Environment
The action of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s stability and efficacy . Additionally, the presence of other drugs can impact the compound’s effectiveness through drug-drug interactions . .
Propriétés
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-3-16(15-9-5-4-6-10-15)20(23)22-18-12-8-7-11-17(18)19-13-24-14(2)21-19/h4-13,16H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLCNDSLENSBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

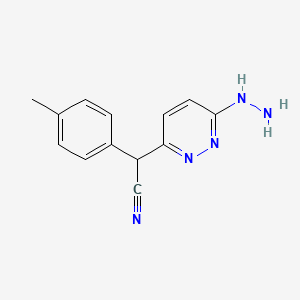
![N-(4-fluorophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide](/img/structure/B2906618.png)
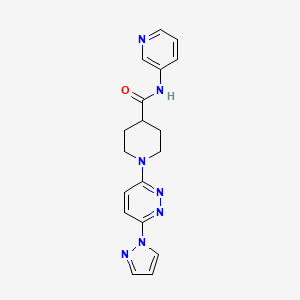
triazin-4-one](/img/structure/B2906623.png)

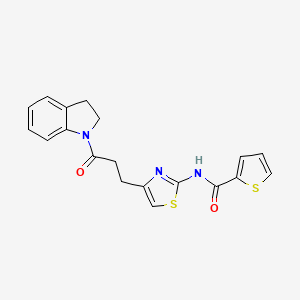

![N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906631.png)
![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2906632.png)

![3-(4-Methoxyphenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2906634.png)
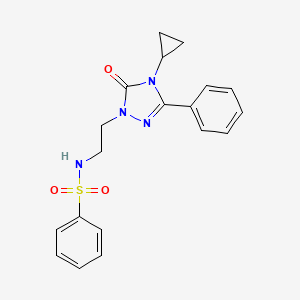
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2906636.png)
![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2906640.png)